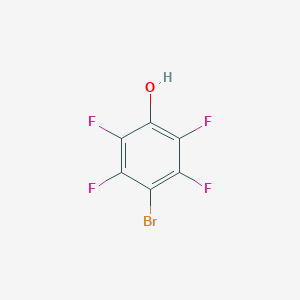

4-Bromo-2,3,5,6-tetrafluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYSEVWUBQSGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382586 | |

| Record name | 4-bromo-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998-61-4 | |

| Record name | 4-bromo-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2,3,5,6-tetrafluorophenol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2,3,5,6-tetrafluorophenol (CAS No. 1998-61-4), a key fluorinated organic building block. This document is intended for researchers and professionals in the fields of chemical synthesis, drug development, and materials science who utilize halogenated phenols as versatile intermediates.

Core Physical and Chemical Properties

This compound is a highly functionalized aromatic compound, characterized by a hydroxyl group and five halogen substituents on a benzene ring. These features impart unique reactivity and properties, making it a valuable precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its physical state is often described as a solid or semi-solid, indicating a low melting point.[2]

Data Presentation: Physical and Chemical Characteristics

The quantitative properties of this compound are summarized in the table below. It is important to note that while some data points are well-established, others, such as the atmospheric boiling point, have limited or potentially inconsistent reporting in available literature.

| Property | Value | Citation(s) |

| CAS Number | 1998-61-4 | |

| Molecular Formula | C₆HBrF₄O | |

| Molecular Weight | 244.97 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid or Semi-solid | [2] |

| Melting Point | 38 °C | |

| Boiling Point | 76 °C at 760 mmHg (Note: This value is likely erroneous and may refer to boiling under reduced pressure) | |

| Purity | ≥96% | [2][3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

Note on Boiling Point: The reported atmospheric boiling point of 76 °C is unusually low for a compound with this molecular weight and should be treated with caution. For comparison, the structurally similar compound 4-Bromo-2,3,5,6-tetrafluoropyridine has a boiling point of 134-135 °C.[4]

Spectral Properties

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra are often proprietary to chemical suppliers, the expected characteristics are described below.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be simple, showing a single, broad singlet for the hydroxyl proton. The chemical shift of this proton can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will be more complex due to C-F coupling. Due to the molecule's symmetry, three distinct carbon signals are expected: one for the carbon bearing the hydroxyl group, one for the carbon with the bromine atom, and one for the four carbons bonded to fluorine atoms.

-

¹⁹F NMR: The fluorine-19 NMR is a powerful tool for characterizing this compound.[6] Due to the C₂ symmetry of the molecule, the four fluorine atoms are chemically equivalent, and a single signal is expected in the spectrum. The chemical shift would be in the typical range for aromatic fluorine atoms.[7][8]

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch (a broad peak around 3200-3600 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region). A C-Br stretching vibration would be observed at lower frequencies (typically 500-600 cm⁻¹).[9]

-

Mass Spectrometry: Under electron ionization (EI), the mass spectrum would show a prominent molecular ion (M⁺) peak. A key diagnostic feature would be the isotopic pattern for bromine, with an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10] Common fragmentation pathways would likely involve the loss of Br, CO, and HF.

Reactivity and Applications

This compound is primarily used as an intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations:

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo standard reactions such as etherification (e.g., O-methylation), esterification, and conversion to a nonaflate or triflate, which are excellent leaving groups for cross-coupling reactions.

-

Aromatic Ring: The highly fluorinated ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, where a strong nucleophile can displace one of the fluorine atoms.

-

Carbon-Bromine Bond: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its use in constructing complex molecular frameworks for pharmaceuticals and agrochemicals.[1]

Experimental Protocols

Representative Synthesis Protocol: Bromination of 2,3,5,6-Tetrafluorophenol

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

2,3,5,6-Tetrafluorophenol

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (drying agent)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Bisulfite (NaHSO₃) solution

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by slowly adding saturated aqueous sodium bisulfite solution until the red-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound as described in the representative protocol.

Caption: Synthesis workflow for this compound.

References

- 1. 1998-61-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 3. aceschem.com [aceschem.com]

- 4. 4-Bromo-2,3,5,6-tetrafluoropyridine 98 3511-90-8 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorophenol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorophenol, a halogenated aromatic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct synthetic reports, this document outlines a plausible and chemically sound synthesis protocol based on established organic chemistry principles and published procedures for analogous compounds. The guide details the proposed synthetic pathway, including experimental procedures, and compiles available physicochemical data. Furthermore, it includes visualizations of the synthetic workflow to aid in laboratory application.

Introduction

This compound is a polyhalogenated phenol, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. The introduction of multiple fluorine atoms and a bromine atom onto the phenolic ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. While the specific discovery of this compound is not well-documented in publicly available literature, the study of halogenated phenols has a rich history, driven by their diverse applications.[1][2]

This guide aims to bridge the gap in the available literature by proposing a detailed synthetic route and compiling essential data for researchers working with or considering the use of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and catalogues.[3]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 1998-61-4 | |

| Molecular Formula | C₆HBrF₄O | |

| Molecular Weight | 244.97 g/mol | [3] |

| Appearance | Solid, semi-solid, or liquid | |

| Melting Point | 38°C | |

| Boiling Point | 76°C at 760 mmHg | |

| Purity | Typically ≥96% | [3] |

| Storage | Inert atmosphere, room temperature |

Proposed Synthesis

The most direct and plausible route is the electrophilic bromination of commercially available 2,3,5,6-tetrafluorophenol. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2,3,5,6-tetrafluorophenol, the para position is unsubstituted and sterically accessible, making it the most likely site for bromination.

Proposed Synthetic Workflow

The proposed synthesis involves a single key step: the direct bromination of 2,3,5,6-tetrafluorophenol. A generalized workflow for this process is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on typical bromination reactions of phenols and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

2,3,5,6-Tetrafluorophenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous Solvent (e.g., Carbon tetrachloride, Dichloromethane, or Acetic Acid)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the solution in an ice bath (0 °C). Slowly add a solution of the brominating agent (e.g., Bromine, 1.0-1.1 eq) in the same solvent from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data (Expected):

While no specific yield has been reported in the literature for this exact reaction, similar brominations of activated aromatic compounds typically proceed with moderate to high yields (60-90%), depending on the specific conditions and purification methods employed.

Characterization Data (Expected)

The structure of the synthesized this compound would be confirmed using standard analytical techniques. Expected spectroscopic data are outlined below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A singlet in the aromatic region corresponding to the hydroxyl proton. The chemical shift will be dependent on the solvent and concentration. |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the aromatic ring. The carbon attached to the hydroxyl group will be shifted downfield. The carbons attached to fluorine will show C-F coupling. The carbon attached to bromine will also be shifted. |

| ¹⁹F NMR | Two distinct signals (or complex multiplets due to F-F coupling) corresponding to the two sets of chemically non-equivalent fluorine atoms. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. Characteristic C-F and C-Br stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (244.97 g/mol ), with a characteristic isotopic pattern for a monobrominated compound (approximately 1:1 ratio for M and M+2 peaks). |

Safety and Handling

This compound is expected to be a hazardous chemical. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While the discovery and a definitive, peer-reviewed synthesis of this compound are not well-documented, this technical guide provides a robust, proposed synthetic route based on fundamental organic chemistry principles. The detailed experimental protocol, along with compiled physicochemical and expected characterization data, offers a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The provided workflow and data tables are intended to facilitate the preparation and characterization of this potentially useful polyhalogenated phenol for further investigation and application in various scientific endeavors.

References

In-Depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorophenol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorophenol, a halogenated aromatic compound of significant interest in synthetic chemistry. The document details its molecular structure, Chemical Abstracts Service (CAS) number, and key physicochemical properties. Emphasis is placed on its emerging role as a versatile building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. While specific biological signaling pathways involving this compound are not yet elucidated in publicly available literature, its utility in constructing bioactive molecules through reactions such as the Suzuki-Miyaura coupling is highlighted. This guide also presents a generalized experimental workflow for its application in cross-coupling reactions, a common and crucial process in drug discovery.

Molecular Structure and Identification

This compound is a substituted aromatic phenol characterized by a bromine atom and four fluorine atoms attached to the benzene ring.

Molecular Formula: C₆HBrF₄O

Molecular Weight: 244.97 g/mol

CAS Number: 1998-61-4[1]

The structure of this compound is presented below:

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 38 °C | |

| Boiling Point | 76 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Slightly soluble in water. | |

| Storage | Store at 2-8°C in a dry, well-ventilated place. |

Synthesis and Purification

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a common synthetic route involves the direct bromination of 2,3,5,6-tetrafluorophenol. The general approach is outlined below.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

A plausible synthetic method is adapted from the bromination of phenol, where the reaction is carried out in a suitable solvent like carbon tetrachloride at a controlled temperature, often below 5°C, by the slow addition of bromine.

Purification

Purification of the crude product is typically achieved through recrystallization or distillation. Given its melting point, recrystallization from a suitable solvent system, such as ethanol/water, is a viable method to obtain the purified crystalline solid. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel may be employed.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | A singlet for the hydroxyl proton, with its chemical shift dependent on the solvent and concentration. |

| ¹⁹F NMR | Signals corresponding to the four fluorine atoms on the aromatic ring. |

| ¹³C NMR | Resonances for the six carbon atoms of the benzene ring, with characteristic shifts due to the attached halogen and hydroxyl groups. |

| GC-MS | A molecular ion peak corresponding to the molecular weight of the compound and a fragmentation pattern characteristic of its structure. |

Applications in Synthetic Chemistry

This compound is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions to form more complex molecules. The presence of the bromine atom provides a reactive site for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

A significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize fluorinated biphenyl derivatives. These structures are of great interest in medicinal chemistry and materials science. The general workflow for such a reaction is depicted below.

Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound, an arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biphenyl compound.

Biological Significance and Drug Development

While direct studies on the biological activity of this compound are scarce, its utility as a precursor for bioactive molecules is noteworthy. The incorporation of a tetrafluorophenol moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The high electronegativity of fluorine can enhance metabolic stability and binding affinity to biological targets.

The biphenyl structures synthesized from this precursor are prevalent in many pharmacologically active compounds, including anti-inflammatory drugs, antihypertensives, and anticancer agents. Therefore, this compound serves as a critical starting material for the exploration of new chemical entities in drug discovery programs.

Conclusion

This compound is a key synthetic intermediate with increasing importance in the fields of medicinal chemistry and materials science. Its well-defined structure and versatile reactivity, particularly in cross-coupling reactions, make it an invaluable tool for the synthesis of complex fluorinated molecules. This guide provides essential technical information to support its safe and effective use in research and development. Further investigation into its own biological activities and the development of detailed, optimized synthetic protocols are promising areas for future research.

References

An In-depth Technical Guide to the Reactivity and Potential Hazards of 4-Bromo-2,3,5,6-tetrafluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and potential hazards associated with 4-Bromo-2,3,5,6-tetrafluorophenol. The information is compiled from available safety data sheets and scientific literature on related compounds, offering insights into its safe handling, storage, and potential applications in organic synthesis.

Chemical and Physical Properties

This compound is a polyhalogenated aromatic compound. The presence of both bromine and fluorine atoms, along with a hydroxyl group, on the benzene ring imparts unique chemical properties and reactivity.

| Property | Value | Source |

| CAS Number | 1998-61-4 | --INVALID-LINK-- |

| Molecular Formula | C₆HBrF₄O | --INVALID-LINK-- |

| Molecular Weight | 244.97 g/mol | --INVALID-LINK-- |

| Physical Form | Solid or Semi-solid or liquid | --INVALID-LINK-- |

| Purity | Typically ≥96% | --INVALID-LINK-- |

| Storage | Inert atmosphere, room temperature | --INVALID-LINK-- |

Potential Hazards and Safety Information

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and precautionary measures as indicated in safety data sheets.

Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: --INVALID-LINK--

Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: --INVALID-LINK--

Reactivity Profile

Detailed experimental data on the reactivity of this compound is limited in publicly available literature. However, its structure suggests reactivity at three main sites: the hydroxyl group, the bromine-substituted carbon, and the fluorinated aromatic ring.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This alkoxide is a potent nucleophile and can participate in various reactions, most notably the Williamson ether synthesis.

Experimental Protocol (General for Williamson Ether Synthesis): A general procedure for the Williamson ether synthesis involves the deprotonation of the phenol followed by reaction with an alkyl halide.[1][2]

-

To a solution of the alcohol (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

The alkyl halide (1.1 equivalents) is then added, and the reaction is heated to a temperature appropriate for the specific substrates (typically between room temperature and 80 °C).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or distillation.

Reactions at the Carbon-Bromine Bond

The carbon-bromine bond in this compound is a potential site for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is supported by its use in the synthesis of fluorine-containing biphenyl cross-linking agents.[3]

Experimental Protocol (General for Suzuki-Miyaura Coupling): The following is a general protocol for a Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.[4][5]

-

In a reaction vessel, the aryl bromide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents) are combined.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated.

-

The crude product is purified by column chromatography.

Thermal Stability and Decomposition Hazards

Upon heating, halogenated phenols can decompose to form a variety of hazardous products. The expected decomposition pathway would involve the cleavage of the C-Br and C-F bonds, as well as the degradation of the aromatic ring.

Potential Thermal Decomposition Products:

-

Brominated and Fluorinated Benzenes: Formed by the loss of the hydroxyl group and other substituents.

-

Other Brominated and Fluorinated Phenols: Resulting from the rearrangement or partial degradation of the parent molecule.

-

Polybrominated/Polyfluorinated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): These are highly toxic compounds that can be formed during the incomplete combustion of halogenated aromatic compounds.[6]

-

Hydrogen Halides (HBr, HF): Formed by the abstraction of hydrogen atoms.

-

Carbon Oxides (CO, CO₂): Products of complete combustion.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 1998-61-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-2,3,5,6-tetrafluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromo-2,3,5,6-tetrafluorophenol. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines available information with extrapolated data based on structurally related compounds. Detailed experimental protocols are provided to enable researchers to determine precise quantitative data for their specific applications.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its physical and chemical properties, particularly solubility and stability, are critical parameters for its handling, formulation, and application. This guide aims to provide a foundational understanding of these properties.

Compound Profile:

| Property | Value | Source |

| CAS Number | 1998-61-4 | |

| Molecular Formula | C₆HBrF₄O | [1] |

| Molecular Weight | 244.97 g/mol | [1] |

| Physical Form | Solid or Semi-solid | |

| Melting Point | 38°C | |

| Boiling Point | 76°C at 760 mmHg | |

| Storage | Inert atmosphere, room temperature |

Solubility Profile

Expected Solubility in Various Solvents:

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Low | The hydrophobic nature of the highly halogenated aromatic ring is expected to dominate over the hydrophilic character of the single hydroxyl group.[3] |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.[3] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should enable good solubility.[2] |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone and its ability to act as a hydrogen bond acceptor suggest good solubility.[3] |

| Dichloromethane | Non-polar | Soluble | The organic and lipophilic character of the compound suggests good solubility in this common non-polar solvent.[3] |

| Diethyl Ether | Non-polar | Soluble | Expected to be a good solvent due to its ability to dissolve many organic compounds.[2] |

| Toluene | Non-polar | Moderately Soluble | The aromatic nature of both solute and solvent should allow for moderate solubility. |

| Hexane | Non-polar | Low to Moderately Soluble | Solubility is expected to be lower than in other non-polar organic solvents due to the presence of the polar hydroxyl group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[3] |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is expected to be an excellent solvent for this compound.[3] |

Stability Profile

The stability of this compound is a critical consideration for its storage and application. While specific degradation kinetics for this compound are not published, the stability of polyfluorinated compounds and the degradation pathways of bromophenols provide insights into its anticipated behavior.[5][6][7]

Anticipated Stability Characteristics:

-

Thermal Stability: Polyfluorinated aromatic compounds generally exhibit high thermal stability due to the strength of the C-F bond.[8] However, the presence of the hydroxyl and bromo substituents may influence its decomposition temperature.

-

Photostability: Like many aromatic compounds, this compound may be susceptible to degradation upon exposure to UV light. Photodegradation could involve cleavage of the C-Br or C-F bonds, or oxidation of the phenol group.

-

pH Stability: The phenolic hydroxyl group is weakly acidic and will deprotonate under basic conditions to form a phenoxide ion. This can alter the compound's reactivity and degradation profile. In highly acidic or basic conditions, hydrolysis of the halogen substituents may occur, although this is generally slow for fluorinated aromatic rings.

-

Oxidative Stability: Phenols can be susceptible to oxidation.[9] The electron-withdrawing nature of the fluorine atoms may offer some protection against oxidation of the aromatic ring, but the phenolic hydroxyl group can still be a site for oxidative degradation.

Potential Degradation Pathways:

The degradation of bromophenols in environmental and biological systems often proceeds through hydroxylation, debromination, and ring cleavage.[5] For this compound, a hypothetical degradation pathway could involve initial oxidation of the phenol to a catechol or hydroquinone derivative, followed by debromination and subsequent ring opening.

Experimental Protocols

To obtain precise and reliable data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10][11][12]

Materials and Equipment:

-

This compound (analytical standard)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with a chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

-

Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Prepare a series of dilutions of the saturated solution with the same solvent. Analyze the concentration of this compound in the diluted samples using a validated HPLC method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors. Express the solubility in units such as mg/mL, g/100 mL, or mol/L.

Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact compound from its potential degradation products.[13]

Forced Degradation Studies:

To assess the stability of this compound, forced degradation studies under various stress conditions are recommended.[14]

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[14]

-

Thermal Degradation: Expose a solid sample of the compound to dry heat at a temperature below its melting point for a defined period.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) for a defined period. A solution stored in the dark should be used as a control.

HPLC Method Development:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is a good starting point. The mobile phase will likely consist of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol.[13]

-

Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products formed during the forced degradation studies.[13]

-

Method Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[14][15]

Stability Study Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent systems.

-

Storage: Store the samples under the desired stability conditions (e.g., different temperatures, light exposures).

-

Analysis: At specified time points, withdraw aliquots of the samples and analyze them using the validated stability-indicating HPLC method.

-

Data Evaluation: Monitor the decrease in the concentration of the parent compound and the formation of any degradation products over time. This data can be used to determine the degradation kinetics and shelf-life of the compound under the tested conditions.

Visualizations

The following diagrams illustrate the general workflow for assessing the solubility and stability of a compound and a hypothetical degradation pathway for this compound.

Caption: General workflow for the assessment of solubility and stability.

Caption: Hypothetical degradation pathway for this compound.

References

- 1. aceschem.com [aceschem.com]

- 2. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. irjpms.com [irjpms.com]

- 14. scispace.com [scispace.com]

- 15. web.vscht.cz [web.vscht.cz]

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2,3,5,6-tetrafluorophenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for 4-Bromo-2,3,5,6-tetrafluorophenol is limited. This guide provides a comprehensive overview based on established spectroscopic principles and data from structurally analogous compounds to predict and interpret the spectral characteristics of the target molecule.

Introduction

This compound is a halogenated aromatic compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. The presence of a bromine atom and four fluorine atoms on the phenol ring imparts unique electronic properties and reactivity to the molecule. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This document serves as a technical guide to the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted and Analogous Spectroscopic Data

Due to the scarcity of direct experimental data for this compound, this section presents data from closely related compounds: 2,3,5,6-tetrafluorophenol and 4-bromophenol . This information allows for an informed estimation of the expected spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be informative.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to be simple, showing a single signal for the hydroxyl proton. The chemical shift of this proton can be concentration-dependent and may appear as a broad singlet.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring. The carbon attached to the hydroxyl group (C-1) will be significantly deshielded. The carbons attached to fluorine will show coupling (C-F coupling), and the carbon attached to bromine will also have a characteristic chemical shift.

Expected ¹⁹F NMR Spectral Data: The ¹⁹F NMR spectrum is anticipated to show two signals for the two sets of chemically equivalent fluorine atoms.

Table 1: ¹H NMR Data for Analogous Compounds

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| 2,3,5,6-Tetrafluorophenol[1][2] | CDCl₃ | ~6.65 | m | Ar-H |

| ~5.64 | br s | -OH | ||

| 4-Bromophenol[3] | CDCl₃ | ~7.31 | d | Ar-H |

| ~6.71 | d | Ar-H | ||

| ~5.13 | br s | -OH |

Table 2: ¹³C NMR Data for 4-Bromophenol

| Compound | Solvent | Chemical Shift (ppm) |

| 4-Bromophenol[4] | CDCl₃ | 155.1, 132.4, 117.1, 113.5 |

Table 3: Mass Spectrometry Data for Analogous Compounds

| Compound | Ionization Method | Key m/z values |

| 2,3,5,6-Tetrafluorophenol[5][6] | EI | 166 (M+), 118, 99 |

| 4-Bromophenol[7][8] | EI | 174/172 (M+), 93, 65 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-F bonds, as well as absorptions typical of the aromatic ring.

Table 4: Key IR Absorption Bands for Analogous Compounds

| Functional Group | 2,3,5,6-Tetrafluorophenol (cm⁻¹) | 4-Bromophenol (cm⁻¹) | Expected Range for Target Compound (cm⁻¹) |

| O-H stretch (phenol) | ~3600 (sharp), ~3400 (broad) | 3600-3200 (broad) | 3600-3200 (broad) |

| C-F stretch | Strong bands in 1300-1000 region | - | 1300-1000 (strong, multiple bands) |

| C=C stretch (aromatic) | ~1650, ~1500 | ~1600, ~1500, ~1470 | ~1650-1450 |

| C-O stretch (phenol) | ~1250 | ~1220 | ~1250 |

| C-Br stretch | - | ~650 | ~700-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and good resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

For ¹⁹F NMR, use a suitable pulse sequence, and the spectrum is typically referenced to an external standard like CFCl₃.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is the thin solid film method.[10]

-

Sample Preparation:

-

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[10]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a solid sample, it can be introduced via a direct insertion probe or dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

For Electron Ionization (EI), the sample is vaporized by heating in the ion source.

-

-

Mass Analysis and Detection:

-

The ionized molecules and their fragments are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or isolated chemical compound.

Caption: Workflow for Chemical Compound Spectroscopic Analysis.

References

- 1. Buy 2,3,5,6-Tetrafluorophenol | 769-39-1 [smolecule.com]

- 2. 2,3,5,6-Tetrafluorophenol(769-39-1) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Bromophenol(106-41-2) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Bromophenol(106-41-2) 13C NMR [m.chemicalbook.com]

- 5. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,5,6-Tetrafluorophenol [webbook.nist.gov]

- 7. 4-Bromophenol(106-41-2) MS spectrum [chemicalbook.com]

- 8. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. orgchemboulder.com [orgchemboulder.com]

Toxicological profile and safety precautions for 4-Bromo-2,3,5,6-tetrafluorophenol

An In-depth Technical Guide on the Toxicological Profile and Safety Precautions for 4-Bromo-2,3,5,6-tetrafluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic organic compound. Its structure, featuring a phenol ring substituted with a bromine atom and four fluorine atoms, suggests potential for biological activity and associated toxicity. This technical guide provides a comprehensive overview of the available toxicological data, outlines necessary safety precautions, and discusses potential mechanisms of toxicity based on current scientific understanding of related compounds. Due to a lack of specific toxicological studies on this compound, this guide also incorporates data from structurally similar halogenated phenols to provide a predictive toxicological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its potential environmental fate, transport, and absorption characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1998-61-4 | [1] |

| Molecular Formula | C₆HBrF₄O | [1] |

| Molecular Weight | 244.97 g/mol | [1] |

| Appearance | Solid or Semi-solid or liquid | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

Toxicological Profile

Direct toxicological studies on this compound are limited. The hazard information is primarily derived from Safety Data Sheets (SDS) provided by suppliers.

Summary of Hazards

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Data sourced from Sigma-Aldrich Safety Information.[1]

Acute Toxicity

Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not available in the public domain. The hazard statements indicate moderate acute toxicity via oral and inhalation routes.

Irritation and Corrosivity

The compound is a known skin and serious eye irritant.[1] Direct contact should be avoided.

Genotoxicity and Carcinogenicity

There are no specific studies on the genotoxicity or carcinogenicity of this compound. However, studies on other brominated phenols suggest a potential for genotoxicity, possibly mediated by the generation of reactive oxygen species (ROS) which can lead to DNA damage.

Proposed Mechanism of Toxicity

The precise mechanism of toxicity for this compound has not been elucidated. However, based on the toxicology of other halogenated phenols, a multi-faceted mechanism can be proposed.

Oxidative Stress

A plausible mechanism of toxicity is the induction of oxidative stress. Phenolic compounds can be metabolized to form phenoxyl radicals. These radicals can participate in redox cycling, leading to the depletion of cellular antioxidants and the generation of ROS. Increased ROS levels can cause damage to lipids, proteins, and DNA, leading to cellular dysfunction and toxicity.

Caption: Proposed mechanism of toxicity via oxidative stress.

Uncoupling of Oxidative Phosphorylation

Substituted phenols are known to act as uncouplers of oxidative phosphorylation in mitochondria. This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption without ATP production. This can result in cellular energy depletion and hyperthermia.

Proposed Metabolic Pathway

The metabolism of this compound is not documented. However, a probable metabolic pathway can be inferred from the metabolism of other halogenated phenols, which primarily involves cytochrome P450 (CYP450) enzymes for Phase I metabolism and subsequent conjugation reactions in Phase II.

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of 4-Bromo-2,3,5,6-tetrafluorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core research applications of 4-Bromo-2,3,5,6-tetrafluorophenol, a versatile fluorinated organic building block. With its unique combination of a reactive bromine atom, a nucleophilic hydroxyl group, and a perfluorinated aromatic ring, this compound presents a wealth of opportunities in medicinal chemistry, materials science, and synthetic organic chemistry. This document provides a comprehensive overview of its properties, potential applications, and detailed experimental protocols for its key transformations, empowering researchers to leverage its full potential.

Core Properties of this compound

This compound is a solid at room temperature with the chemical formula C₆HBrF₄O. Its structure is characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, and four fluorine atoms. This high degree of fluorination significantly influences its chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 1998-61-4 | |

| Molecular Formula | C₆HBrF₄O | |

| Molecular Weight | 244.97 g/mol | |

| Appearance | Solid or Semi-solid | |

| Purity | Typically ≥96% | |

| Storage | Inert atmosphere, room temperature |

Key Research Applications

The strategic placement of functional groups on the perfluorinated ring makes this compound a valuable precursor for a range of advanced molecules.

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. This compound serves as an excellent starting material for the synthesis of novel bioactive molecules. The phenolic hydroxyl group can be functionalized to introduce diverse side chains, while the bromine atom acts as a handle for cross-coupling reactions to build complex molecular scaffolds. Derivatives of bromophenols have shown potential as inhibitors for various enzymes.

Materials Science

The highly fluorinated aromatic ring of this compound is a key feature for the development of advanced materials. Fluorinated polymers often exhibit enhanced thermal stability and chemical resistance. Furthermore, the rigid biphenyl structures that can be synthesized from this precursor are foundational for liquid crystals, which are crucial components in modern display technologies. The introduction of the tetrafluorophenoxy moiety can be used to tune the dielectric anisotropy and other critical properties of liquid crystalline materials.

Organic Synthesis

As a versatile building block, this compound is utilized in a variety of organic transformations. The two primary reaction sites, the hydroxyl group and the carbon-bromine bond, allow for sequential and selective modifications. Key reactions include:

-

Etherification: The phenolic hydroxyl group can be readily converted into an ether linkage through reactions like the Williamson ether synthesis.

-

Suzuki-Miyaura Cross-Coupling: The bromine atom allows for the formation of new carbon-carbon bonds with a wide range of boronic acids and their derivatives, enabling the synthesis of complex biaryl and polyaryl structures.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Etherification via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of aryl ethers from this compound and an alkyl halide.

Reaction:

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF at room temperature, add potassium carbonate (1.5 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example):

| Reactant 1 | Reactant 2 | Base | Solvent | Yield |

| This compound | Iodomethane | K₂CO₃ | DMF | >90% |

| This compound | Benzyl bromide | Cs₂CO₃ | MeCN | >85% |

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction:

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example Yields for Similar Substrates):

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Yield |

| 4-Bromo-2,3,5,6-tetrafluoroanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | High |

| 1-Bromo-2,3,5,6-tetrafluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | >90% |

Potential Research Directions

The versatility of this compound opens up numerous avenues for future research.

-

Novel Kinase Inhibitors: The synthesis of biaryl ethers derived from this phenol could lead to the discovery of new kinase inhibitors for cancer therapy.

-

Antiviral Agents: The tetrafluorophenyl moiety is present in some antiviral drugs. This building block could be used to create novel antiviral candidates.

-

Liquid Crystal Dopants: Derivatives with tailored structures could be synthesized and evaluated as dopants to modulate the properties of liquid crystal mixtures for next-generation displays.

-

High-Performance Polymers: Incorporation of this monomer into polymer backbones could lead to materials with superior thermal and chemical resistance for demanding applications.

A Technical Guide to the Thermochemical Data of 4-Bromo-2,3,5,6-tetrafluorophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 4-bromo-2,3,5,6-tetrafluorophenol. A comprehensive search of available scientific literature and databases indicates a lack of experimentally determined thermochemical data for this specific compound. This guide, therefore, provides a detailed overview of the established experimental protocols used for determining the key thermochemical properties of halogenated phenols and other solid organic compounds. These methodologies, including combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen effusion method, are presented to equip researchers with the necessary information to conduct such measurements. The guide also includes a summary of computational estimation methods that can provide theoretical values in the absence of experimental data. Visual workflows for the experimental determination of major thermochemical parameters are provided to facilitate understanding and implementation.

Thermochemical Data for this compound

As of the date of this guide, specific, experimentally-derived quantitative thermochemical data (e.g., enthalpy of formation, heat capacity, entropy) for this compound are not available in the public domain literature. Researchers requiring this data for applications such as reaction modeling, process design, or safety analysis are encouraged to perform experimental measurements or utilize computational estimation techniques.

Data Summary

Due to the absence of experimental data, a quantitative data table cannot be provided. It is recommended that researchers generate this data using the experimental protocols outlined in Section 2 or the computational methods described in Section 3.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental procedures for determining the primary thermochemical properties of solid organic compounds like halogenated phenols.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter system.

Detailed Protocol:

-

Sample Preparation:

-

A sample of this compound (typically 0.5 - 1.0 g) is accurately weighed into a crucible made of a material resistant to the combustion products (e.g., platinum, quartz).

-

A small amount of a mineral oil or other auxiliary substance with a known enthalpy of combustion may be added to ensure complete combustion.

-

A fuse wire (e.g., iron or platinum) is positioned to be in contact with the sample.

-

-

Calorimeter Assembly:

-

The crucible is placed in the bomb, and the fuse wire is connected to the electrodes.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

-

Combustion and Measurement:

-

The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 0.001°C) for a period of time to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals as it rises, until it reaches a maximum and begins to cool.

-

-

Data Analysis:

-

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

-

The energy equivalent (heat capacity) of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

The total heat released (qtotal) is calculated using: q_total = C_calorimeter * ΔT where C_calorimeter is the energy equivalent of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances.

-

The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat released and the mass of the sample.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relation: Δ_c H° = Δ_c U° + Δn_gas * RT where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

-

-

Determination of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔfH°) of the compound is calculated from its ΔcH° using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

-

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion (ΔfusH) is the heat required to change a substance from a solid to a liquid at its melting point. DSC is a primary technique for this measurement.[1][2][3]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area of this peak is directly proportional to the enthalpy of the transition.

Detailed Protocol:

-

Instrument Calibration:

-

Sample Preparation:

-

A small sample of this compound (typically 5-15 mg) is accurately weighed into an aluminum DSC pan.[3]

-

The pan is hermetically sealed to prevent any loss of sample due to sublimation during heating.

-

-

Thermal Program:

-

The sample is placed in the DSC cell alongside an empty reference pan.

-

The sample is equilibrated at a temperature 20-30°C below its expected melting point.

-

The sample is heated at a constant rate (e.g., 5-10°C/min) through its melting transition to a temperature about 20-30°C above the melting point.[4]

-

The heat flow to the sample is recorded as a function of temperature.

-

-

Data Analysis:

-

An endothermic peak corresponding to the melting of the sample will be observed in the thermogram.

-

A baseline is constructed by extrapolating the pre- and post-melting heat flow curves.

-

The area of the peak between the curve and the baseline is integrated. This area represents the total heat absorbed during melting.

-

The enthalpy of fusion (ΔfusH) in J/g is calculated by dividing the integrated peak area by the sample mass.

-

Determination of Enthalpy of Vaporization via the Knudsen Effusion Method

The enthalpy of vaporization (ΔvapH) can be determined from the temperature dependence of the vapor pressure of a substance. The Knudsen effusion method is suitable for measuring the low vapor pressures of solids.[5][6][7]

Principle: A solid sample is placed in a thermostated cell with a small orifice. In a high vacuum, molecules escape through the orifice. The rate of mass loss is proportional to the vapor pressure of the substance at that temperature. By measuring the mass loss at different temperatures, the vapor pressure can be determined, and the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[8]

Detailed Protocol:

-

Apparatus Setup:

-

Experimental Procedure:

-

A known mass of this compound is placed in the Knudsen cell.

-

The system is evacuated to a high vacuum (e.g., 1 x 10-7 Torr).[8]

-

The cell is heated to a desired temperature and allowed to stabilize.

-

The mass of the cell is monitored over time. The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time data.[8]

-

This procedure is repeated at several different temperatures.

-

-

Data Analysis:

-

The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2 * π * R * T / M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the sample.

-

The enthalpy of vaporization (ΔvapH) is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation: ln(P) = -Δ_vap H / (R * T) + constant

-

The slope of this plot is equal to -Δ_vap H / R.

-

Computational Estimation of Thermochemical Data

In the absence of experimental data, thermochemical properties can be estimated using computational methods. Group additivity methods, such as the one developed by Benson, are widely used for this purpose.[9][10]

Benson Group Additivity Method: This method estimates the thermochemical properties of a molecule by summing the contributions of its constituent chemical groups. Each group contribution is a predetermined value derived from experimental data for a large number of compounds. For this compound, the molecule would be broken down into groups such as C-(F)(C)(C), C-(Br)(C)(C), C-(O)(C)(C), and O-(C)(H), along with corrections for the aromatic ring structure.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone [mdpi.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. scranton.edu [scranton.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 8. azom.com [azom.com]

- 9. srd.nist.gov [srd.nist.gov]

- 10. Estimation of the thermodynamic properties of C-H-N-O-S-halogen compounds at 298. 15 K (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application Notes and Protocols for 4-Bromo-2,3,5,6-tetrafluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,3,5,6-tetrafluorophenol (CAS No. 1998-61-4) in organic synthesis. This versatile fluorinated building block is a key intermediate in the synthesis of a variety of high-value molecules, including pharmaceuticals, agrochemicals, and liquid crystals.

I. Introduction

This compound is a highly functionalized aromatic compound. The presence of a bromine atom, a hydroxyl group, and a tetrafluorinated phenyl ring provides multiple reactive sites for a diverse range of chemical transformations. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, making it a unique synthon for the development of novel chemical entities.

Key Structural Features and Reactivity:

-

Phenolic Hydroxyl Group: Allows for O-alkylation, O-arylation, and esterification reactions to introduce diverse side chains.

-

Bromine Atom: Serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

-

Tetrafluorinated Ring: Enhances the metabolic stability and lipophilicity of target molecules, which is often beneficial in drug design.

II. Applications in Organic Synthesis

1. Synthesis of Pharmaceutical Intermediates: The tetrafluorophenyl motif is a valuable component in many active pharmaceutical ingredients (APIs). The fluorine atoms can improve metabolic stability and binding affinity. This compound serves as a precursor for the synthesis of complex diaryl ethers and biaryl compounds that are scaffolds for various therapeutic agents.